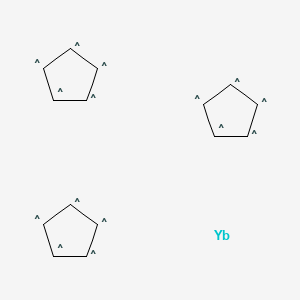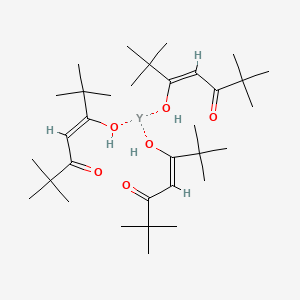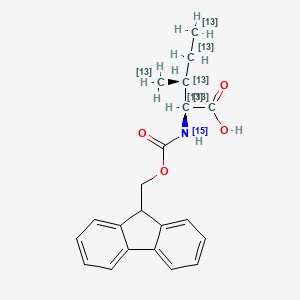
Chromocen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromocene, formally known as bis(η5-cyclopentadienyl)chromium(II), is an organochromium compound with the formula [Cr(C5H5)2]. It belongs to the class of metallocenes, which are compounds consisting of a metal sandwiched between two cyclopentadienyl (Cp) rings. Chromocene is a dark red crystalline solid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air .
Preparation Methods
Chromocene can be synthesized through several methods. One common method involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran (THF): [ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr(C}_5\text{H}_5)_2 + 2 \text{NaCl} ] Another method involves a redox process using chromium(III) chloride: [ 2 \text{CrCl}_3 + 6 \text{NaC}_5\text{H}_5 \rightarrow 2 \text{Cr(C}_5\text{H}5)2 + \text{C}{10}\text{H}{10} + 6 \text{NaCl} ] These reactions are typically conducted under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Chromocene is highly reducing and exhibits diverse reactivity, often involving the displacement of one cyclopentadienyl ring. Some of the key reactions include:
Oxidation: Chromocene can be oxidized to form chromium(III) compounds.
Reduction: It can reduce other compounds due to its highly reducing nature.
Substitution: The cyclopentadienyl ligands can be displaced by other ligands, such as carbonyl groups, leading to the formation of compounds like chromium hexacarbonyl.
Reactions with water and alcohols: Chromocene reacts with water and alcohols to form pyrophoric metal alkoxides and cyclopentadiene
Scientific Research Applications
Chromocene has several applications in scientific research:
Chemistry: It is used as a precursor to other chromium(II) compounds and as a catalyst in various organic reactions, including polymerization of ethylene.
Biology and Medicine: Research is ongoing to explore its potential biological activities and its use in medicinal chemistry.
Industry: Chromocene is used in the production of specialty chemicals and materials, including pigments and coatings
Mechanism of Action
The mechanism of action of chromocene involves its highly reducing nature and the lability of its cyclopentadienyl ligands. These properties allow it to participate in various chemical reactions, including redox processes and ligand substitution. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Chromocene is structurally similar to other metallocenes, such as ferrocene (bis(η5-cyclopentadienyl)iron(II)) and nickelocene (bis(η5-cyclopentadienyl)nickel(II)). chromocene is unique due to its highly reducing nature and the specific reactivity of chromium. Other similar compounds include bis(benzene)chromium and chromium(II) acetate .
Properties
Molecular Formula |
C10H10Cr |
|---|---|
Molecular Weight |
182.18 g/mol |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
OXPNGPODCRFNTM-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















